2'-脱氧-2'-氟-5-碘胞苷

描述

2’-Deoxy-2’-fluoro-5-iodocytidine is a potent anti-hepatitis C virus (HCV) agent .

Synthesis Analysis

The synthesis of 2’-Deoxy-2’-fluoro-5-iodocytidine involves several steps. The process begins with the bromination of 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-d-arabinofuranoside, followed by reaction with silylated 5-fluorouracil and further modifications of the sugar moiety . The use of trimethysilyl triflate or trimethylsilyl perchlorate as a catalyst during the coupling of pyrimidine bases with a carbohydrate ring is known to achieve the highest yields of the biologically active β-isomers .Molecular Structure Analysis

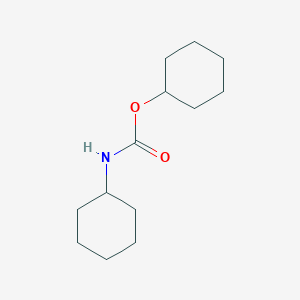

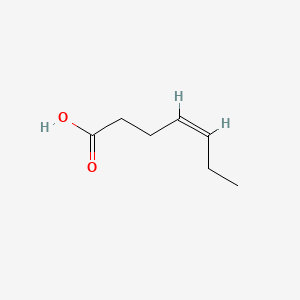

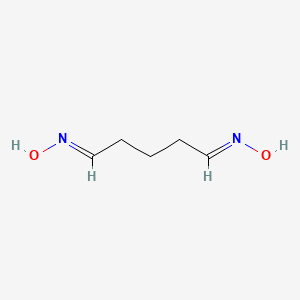

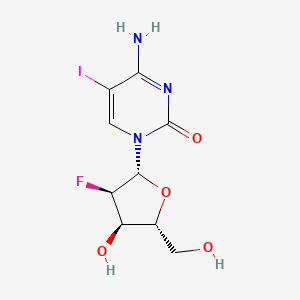

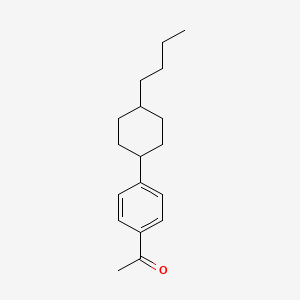

The molecular formula of 2’-Deoxy-2’-fluoro-5-iodocytidine is C9H11FIN3O4 and its molecular weight is 371.1 g/mol.Physical And Chemical Properties Analysis

2’-Deoxy-2’-fluoro-5-iodocytidine is a yellow solid with a purity of ≥95%. It has a boiling point of 524.6±60.0°C at 760 mmHg and a density of 2.4±0.1 g/cm3 .科学研究应用

Medical Imaging and Diagnostics

One potential application of 2’-Deoxy-2’-fluoro-5-iodocytidine could be in medical imaging, particularly in Positron Emission Tomography (PET) scans. Analogous compounds, such as 2-deoxy-2-(fluoro-18F)-D-glucose, are used as radiotracers to trace glucose uptake in tumor imaging, as well as evaluating glucose metabolism in the heart and brain .

Antiviral Therapeutics

Compounds similar to 2’-Deoxy-2’-fluoro-5-iodocytidine have shown antiviral activity against Herpes Simplex Virus (HSV). For instance, 5-substituted 2′-fluoro-2′-deoxy-arabinofuranosyluracil nucleosides are phosphorylated by HSV-thymidine kinase, which grants them antiviral properties .

Hepatitis B Treatment

The triphosphate form of related compounds like l-FMAU (an analogue of thymidine) has been found to inhibit Hepatitis B virus (HBV) deoxyribonucleic acid synthesis, suggesting that 2’-Deoxy-2’-fluoro-5-iodocytidine could potentially be used in the treatment of HBV .

Plant Biology Research

In plant biology, analogues such as 2-Deoxy-2-fluoro-D-glucose have been used to trace photoassimilates, indicating that 2’-Deoxy-2’-fluoro-5-iodocytidine might be useful in studying plant metabolism and translocation of sugars .

安全和危害

未来方向

作用机制

Target of Action

The primary target of 2’-Deoxy-2’-fluoro-5-iodocytidine is the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp) . This enzyme plays a crucial role in the replication of the HCV RNA genome .

Mode of Action

2’-Deoxy-2’-fluoro-5-iodocytidine acts as a competitive inhibitor of the HCV RdRp . It is metabolized into its 5’-triphosphate form, which competes with the natural nucleotide substrates of the RdRp . This results in the termination of the RNA chain elongation, thereby inhibiting the replication of the HCV RNA genome .

Biochemical Pathways

The metabolism of 2’-Deoxy-2’-fluoro-5-iodocytidine involves a second metabolic pathway leading to the formation of the 5’-triphosphate of the uridine congener . This process requires the deamination of the monophosphate form of the compound, followed by phosphorylation to the corresponding di- and triphosphates by cellular UMP-CMP kinase and nucleoside diphosphate kinase, respectively .

Pharmacokinetics

It’s worth noting that the intracellular retention of similar compounds can be markedly longer than that of other antiviral drugs

Result of Action

The result of the action of 2’-Deoxy-2’-fluoro-5-iodocytidine is the potent and long-lasting inhibition of HCV RNA replication . By acting as a nonobligate chain terminator, it effectively prevents the replication of the HCV RNA genome .

Action Environment

Factors such as the intracellular environment and the presence of specific enzymes (eg, UMP-CMP kinase and nucleoside diphosphate kinase) are likely to play a role in its metabolism and action .

属性

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FIN3O4/c10-5-6(16)4(2-15)18-8(5)14-1-3(11)7(12)13-9(14)17/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMSJJHKKXRFGV-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FIN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415000 | |

| Record name | AG-H-25014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Deoxy-2'-fluoro-5-iodocytidine | |

CAS RN |

80791-93-1 | |

| Record name | AG-H-25014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1598773.png)